molecular formula C3F7CH2OC5H3NCH2S(=O)C5H3N2S<br>C15H10F7N3O2S2 B1681486 Saviprazole CAS No. 121617-11-6

Saviprazole

Cat. No.: B1681486
CAS No.: 121617-11-6
M. Wt: 461.4 g/mol
InChI Key: ARFGGIRJBPTBPP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Saviprazole is synthesized through a multi-step process involving the formation of the thienoimidazole core structure. The synthetic route typically involves the following steps:

    Formation of the Thienoimidazole Core: This step involves the cyclization of appropriate precursors to form the thienoimidazole ring system.

    Substitution Reactions: Various substituents are introduced onto the thienoimidazole core through substitution reactions. These reactions often involve the use of reagents such as halides, amines, and other nucleophiles.

    Final Functionalization:

Industrial Production Methods: The industrial production of this compound involves scaling up the synthetic route described above. This typically requires optimization of reaction conditions to ensure high yield and purity. Common industrial methods include:

    Batch Processing: Large-scale batch reactors are used to carry out the synthesis in multiple stages.

    Continuous Flow Processing: Continuous flow reactors may be employed to improve efficiency and reduce production time.

    Purification: The final product is purified using techniques such as crystallization, filtration, and chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: Saviprazole undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.

    Substitution: Substitution reactions are commonly used to introduce different substituents onto the thienoimidazole core.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Halides, amines, and other nucleophiles are used in the presence of catalysts or under specific pH conditions.

Major Products:

    Oxidized Derivatives: These products result from the oxidation of specific functional groups within this compound.

    Reduced Derivatives: Reduction reactions yield products with modified functional groups.

    Substituted Derivatives: Substitution reactions produce a variety of derivatives with different substituents on the thienoimidazole core.

Scientific Research Applications

Saviprazole has been extensively studied for its applications in various fields:

Mechanism of Action

Saviprazole exerts its effects by inhibiting the gastric proton pump (H+/K±ATPase) located in the parietal cells of the stomach . This inhibition prevents the final step of gastric acid secretion, leading to a reduction in gastric acid levels. The molecular target of this compound is the proton pump itself, and the pathway involves binding to the pump and blocking its activity.

Comparison with Similar Compounds

Saviprazole is part of a class of compounds known as proton pump inhibitors. Similar compounds include:

    Omeprazole: Another proton pump inhibitor with a similar mechanism of action but different pharmacokinetic properties.

    Lansoprazole: Similar to this compound but with variations in its chemical structure and duration of action.

    Pantoprazole: A proton pump inhibitor with a different substitution pattern on the core structure.

Uniqueness: this compound is unique in its specific substitution pattern on the thienoimidazole core, which contributes to its distinct pharmacological profile. Unlike some other proton pump inhibitors, this compound has shown differences in its duration of action and bioavailability in preclinical studies .

Properties

IUPAC Name

2-[[4-(2,2,3,3,4,4,4-heptafluorobutoxy)pyridin-2-yl]methylsulfinyl]-1H-thieno[3,4-d]imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F7N3O2S2/c16-13(17,14(18,19)15(20,21)22)7-27-9-1-2-23-8(3-9)6-29(26)12-24-10-4-28-5-11(10)25-12/h1-5H,6-7H2,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARFGGIRJBPTBPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1OCC(C(C(F)(F)F)(F)F)(F)F)CS(=O)C2=NC3=CSC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3F7CH2OC5H3NCH2S(=O)C5H3N2S, C15H10F7N3O2S2
Source NORMAN Suspect List Exchange
Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
Explanation Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90869668
Record name 2-{[4-(Perfluorobutoxy)pyridin-2-yl]methanesulfinyl}-1H-thieno[3,4-d]imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90869668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

461.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121617-11-6
Record name Saviprazole [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121617116
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-{[4-(Perfluorobutoxy)pyridin-2-yl]methanesulfinyl}-1H-thieno[3,4-d]imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90869668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SAVIPRAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8NO3IX3KJ7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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